molecular formula C12H14O4 B8526707 (S)-Methyl 2-ethyl-5-hydroxy-2,3-dihydrobenzofuran-2-carboxylate

(S)-Methyl 2-ethyl-5-hydroxy-2,3-dihydrobenzofuran-2-carboxylate

Cat. No. B8526707
M. Wt: 222.24 g/mol
InChI Key: DHUHQGBTOIJWNC-LBPRGKRZSA-N
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Patent
US07524882B2

Procedure details

Methyl (2S)-5-acetyl-2-ethyl-2,3-dihydro-benzofuran-2-carboxylate (3.8 g, ca. 15 mmol), m-chloroperbenzoic acid (70%, 7.7 g, 30 mmol) and NaHCO3 (3.8 g, 45 mmol) in dichloromethane (150 mL) was stirred under reflux for 2 hrs. The reaction mixture was washed successively with saturated aqueous sodium sulfite (100 mL) and aqueous NaHCO3 (2×100 mL). After removal of solvent, the residue was dissolved in methanol (100 mL) and treated with aqueous KOH (5 N, 3 mL) at 0° C. for 5 min. The reaction was neutralized with excess solid sodium bicarbonate, filtered and concentrated. The residue was purified by chromatography on silica gel eluting with 8:2 hexane:ethyl acetate to give the title compound.
Name
Methyl (2S)-5-acetyl-2-ethyl-2,3-dihydro-benzofuran-2-carboxylate
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C@:10]([CH2:16][CH3:17])([C:12]([O:14][CH3:15])=[O:13])[CH2:9][C:8]=2[CH:18]=1)(=O)C.ClC1C=CC=C(C(OO)=[O:27])C=1.C([O-])(O)=O.[Na+]>ClCCl>[CH3:15][O:14][C:12]([C:10]1([CH2:16][CH3:17])[CH2:9][C:8]2[CH:18]=[C:4]([OH:27])[CH:5]=[CH:6][C:7]=2[O:11]1)=[O:13] |f:2.3|

Inputs

Step One
Name
Methyl (2S)-5-acetyl-2-ethyl-2,3-dihydro-benzofuran-2-carboxylate
Quantity
3.8 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC2=C(C[C@](O2)(C(=O)OC)CC)C1
Name
Quantity
7.7 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
3.8 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hrs
Duration
2 h
WASH
Type
WASH
Details
The reaction mixture was washed successively with saturated aqueous sodium sulfite (100 mL) and aqueous NaHCO3 (2×100 mL)
CUSTOM
Type
CUSTOM
Details
After removal of solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (100 mL)
ADDITION
Type
ADDITION
Details
treated with aqueous KOH (5 N, 3 mL) at 0° C. for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel eluting with 8:2 hexane

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(OC2=C(C1)C=C(C=C2)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07524882B2

Procedure details

Methyl (2S)-5-acetyl-2-ethyl-2,3-dihydro-benzofuran-2-carboxylate (3.8 g, ca. 15 mmol), m-chloroperbenzoic acid (70%, 7.7 g, 30 mmol) and NaHCO3 (3.8 g, 45 mmol) in dichloromethane (150 mL) was stirred under reflux for 2 hrs. The reaction mixture was washed successively with saturated aqueous sodium sulfite (100 mL) and aqueous NaHCO3 (2×100 mL). After removal of solvent, the residue was dissolved in methanol (100 mL) and treated with aqueous KOH (5 N, 3 mL) at 0° C. for 5 min. The reaction was neutralized with excess solid sodium bicarbonate, filtered and concentrated. The residue was purified by chromatography on silica gel eluting with 8:2 hexane:ethyl acetate to give the title compound.
Name
Methyl (2S)-5-acetyl-2-ethyl-2,3-dihydro-benzofuran-2-carboxylate
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C@:10]([CH2:16][CH3:17])([C:12]([O:14][CH3:15])=[O:13])[CH2:9][C:8]=2[CH:18]=1)(=O)C.ClC1C=CC=C(C(OO)=[O:27])C=1.C([O-])(O)=O.[Na+]>ClCCl>[CH3:15][O:14][C:12]([C:10]1([CH2:16][CH3:17])[CH2:9][C:8]2[CH:18]=[C:4]([OH:27])[CH:5]=[CH:6][C:7]=2[O:11]1)=[O:13] |f:2.3|

Inputs

Step One
Name
Methyl (2S)-5-acetyl-2-ethyl-2,3-dihydro-benzofuran-2-carboxylate
Quantity
3.8 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC2=C(C[C@](O2)(C(=O)OC)CC)C1
Name
Quantity
7.7 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
3.8 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hrs
Duration
2 h
WASH
Type
WASH
Details
The reaction mixture was washed successively with saturated aqueous sodium sulfite (100 mL) and aqueous NaHCO3 (2×100 mL)
CUSTOM
Type
CUSTOM
Details
After removal of solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol (100 mL)
ADDITION
Type
ADDITION
Details
treated with aqueous KOH (5 N, 3 mL) at 0° C. for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel eluting with 8:2 hexane

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(OC2=C(C1)C=C(C=C2)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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